N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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Overview
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a phenyl group, and a methylsulfonyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the phenyl and methylsulfonyl groups. Common reagents used in the synthesis include azepane, phenyl isocyanate, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
Uniqueness
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H27N3O4S/c1-30(28,29)25(18-11-5-4-6-12-18)17-21(26)23-20-14-8-7-13-19(20)22(27)24-15-9-2-3-10-16-24/h4-8,11-14H,2-3,9-10,15-17H2,1H3,(H,23,26) |
InChI Key |
JOUBGHYWQQWYAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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